Cas no 96556-05-7 (1,4,7-Trimethyl-1,4,7-triazonane)

1,4,7-Trimethyl-1,4,7-triazonane structure
96556-05-7 structure
Produktname:1,4,7-Trimethyl-1,4,7-triazonane
CAS-Nr.:96556-05-7
MF:C9H21N3
MW:171.283141851425
MDL:MFCD00012359
CID:803561
PubChem ID:87557918

1,4,7-Trimethyl-1,4,7-triazonane Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1,4,7-Trimethyl-1,4,7-triazonane
    • 1,4,7-Trimethyl-1,4,7-triazacyclononane (stabilized with NaHCO3)
    • 1,4,7-Trimethyl-1,4,7-triazacyclononane
    • Octahydro-1,4,7-trimethyl-1H-1,4,7-triazonine (stabilized with NaHCO3)
    • Octahydro-1,4,7-Trimethyl-1H-1,4,7-Triazonine
    • Octahydro-1,4,7-trimethyl-1H-1,4,7-triazonine (ACI)
    • N,N′,N′′-Trimethyl-1,4,7-triazacyclononane
    • TMTAN
    • MDL: MFCD00012359
    • Inchi: 1S/C9H21N3/c1-10-4-6-11(2)8-9-12(3)7-5-10/h4-9H2,1-3H3
    • InChI-Schlüssel: WLDGDTPNAKWAIR-UHFFFAOYSA-N
    • Lächelt: N1(CCN(C)CCN(C)CC1)C

Berechnete Eigenschaften

  • Genaue Masse: 171.17400
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 12
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 91.2
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomerzahl: nichts
  • Oberflächenladung: 0
  • XLogP3: nichts

Experimentelle Eigenschaften

  • Farbe/Form: Dark brown transparent liquid
  • Dichte: 0.884 g/mL at 25 °C(lit.)
  • Siedepunkt: 208 ºC
  • Flammpunkt: Fahrenheit: 152.6° f
    Celsius: 67° c
  • Brechungsindex: n20/D 1.473(lit.)
  • PSA: 9.72000
  • LogP: -0.39090
  • Sensibilität: moisture sensitive
  • Löslichkeit: Nicht bestimmt

1,4,7-Trimethyl-1,4,7-triazonane Sicherheitsinformationen

1,4,7-Trimethyl-1,4,7-triazonane Zolldaten

  • HS-CODE:2933990090
  • Zolldaten:

    China Zollkodex:

    2933990090

    Übersicht:

    299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

    Deklarationselemente:

    Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

    Zusammenfassung:

    299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

1,4,7-Trimethyl-1,4,7-triazonane Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Ambeed
A418725-25g
1,4,7-Trimethyl-1,4,7-triazonane
96556-05-7 97% (stabilized with NaHCO3)
25g
$24.0 2025-02-20
TRC
T798193-500mg
1,4,7-Trimethyl-1,4,7-triazacyclononane
96556-05-7
500mg
$ 81.00 2023-09-05
Apollo Scientific
OR943247-100g
1,4,7-Trimethyl-1,4,7-triazacyclononane
96556-05-7 98%
100g
£380.00 2023-08-31
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T45340-25g
1,4,7-Trimethyl-1,4,7-triazonane
96556-05-7 95%
25g
¥161.0 2024-07-15
Apollo Scientific
OR943247-1g
1,4,7-Trimethyl-1,4,7-triazacyclononane
96556-05-7 95%
1g
£130.00 2022-02-24
eNovation Chemicals LLC
D660655-10g
1,4,7-TRIMETHYL-1,4,7-TRIAZACYCLONONANE
96556-05-7 95%
10g
$300 2024-06-05
abcr
AB123784-10 g
1,4,7-Trimethyl-1,4,7-triazacyclononane, 95%; .
96556-05-7 95%
10g
€113.40 2023-01-30
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T45340-5g
1,4,7-Trimethyl-1,4,7-triazonane
96556-05-7 95%
5g
¥34.0 2024-07-15
Ambeed
A418725-1g
1,4,7-Trimethyl-1,4,7-triazonane
96556-05-7 97% (stabilized with NaHCO3)
1g
$9.0 2025-02-20
Chemenu
CM121869-25g
1,4,7-Trimethyl-1,4,7-triazacyclononane
96556-05-7 95%
25g
$243 2021-08-06

1,4,7-Trimethyl-1,4,7-triazonane Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Formic-d acid-d Solvents: Water-d2 ;  25 h, reflux; reflux → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 10, 0 °C
Referenz
Structures, spectroscopic properties, and dioxygen reactivity of 5- and 6-coordinate nonheme iron(II) complexes: A combined enzyme/model study of thiol dioxygenases
Gordon, Jesse B. ; McGale, Jeremy P. ; Prendergast, Joshua R.; Shirani-Sarmazeh, Zahra; Siegler, Maxime A.; et al, Journal of the American Chemical Society, 2018, 140(44), 14807-14822

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Formic acid
1.4 Solvents: Hexane
Referenz
Synthesis of 1,4,7-triazacyclononane derivatives
, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  16 h, reflux
Referenz
Well-Defined Iron Complexes as Efficient Catalysts for "Green" Atom-Transfer Radical Polymerization of Styrene, Methyl Methacrylate, and Butyl Acrylate with Low Catalyst Loadings and Catalyst Recycling
Nakanishi, So-ichiro; Kawamura, Mitsunobu; Kai, Hidetomo; Jin, Ren-Hua; Sunada, Yusuke; et al, Chemistry - A European Journal, 2014, 20(19), 5802-5814

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Water ;  5 - 6 h, 140 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7, 140 °C
1.3 Reagents: Formic acid ;  12 - 15 h, 101 °C; 101 °C → rt
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 14, rt
1.5 Solvents: Chloroform ;  5 - 10 min, rt
Referenz
Manganese Triazacyclononane Oxidation Catalysts Grafted under Reaction Conditions on Solid Cocatalytic Supports
Schoenfeldt, Nicholas J.; Ni, Zhenjuan; Korinda, Andrew W.; Meyer, Randall J.; Notestein, Justin M., Journal of the American Chemical Society, 2011, 133(46), 18684-18695

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Water ;  6 h, 140 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7
1.3 Reagents: Formaldehyde Solvents: Water ;  15 h, 101 °C; 101 °C → rt
1.4 Reagents: Sodium hydroxide Solvents: Chloroform ;  10 min, pH 14, rt
Referenz
Catalyst structure and substituent effects on epoxidation of styrenics with immobilized Mn(tmtacn) complexes
Ignacio-de Leon, Patricia Anne A.; Contreras, Christian A.; Thornburg, Nicholas E.; Thompson, Anthony B.; Notestein, Justin M., Applied Catalysis, 2016, 511, 78-86

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Water ;  rt; 15 min, 140 °C; 6 h, 140 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt → 0 °C; 45 min, 0 °C
1.3 Reagents: Formic acid Solvents: Water ;  0 °C; 0 °C → 90 °C; 14 h, 90 °C; 90 °C → 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ;  35 min
Referenz
Improved synthesis of 1,4,7-trizacyclononane
, India, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid ;  5 - 6 h, 140 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7
1.3 Reagents: Formic acid ;  12 - 15 h, 101 °C; 101 °C → rt
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 14, rt
Referenz
A heterogeneous, selective oxidation catalyst based on Mn triazacyclononane grafted under reaction conditions
Schoenfeldt, Nicholas J.; Korinda, Andrew W.; Notestein, Justin M., Chemical Communications (Cambridge, 2010, 46(10), 1640-1642

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Water ;  rt → 100 °C; 3 h, 95 - 100 °C; 100 °C → 70 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  6 h, 80 - 90 °C; 90 °C → 60 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 12 - 13
Referenz
Method for preparing ligand for catalyst for bleaching paper pulp and fabric
, China, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid ;  10 min, 180 °C; 180 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized, cooled
1.3 Reagents: Formic acid Solvents: Water ;  20 min, cooled; 24 h, reflux
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 12
Referenz
Low-temperature bleaching of cotton fabric with a binuclear manganese complex of 1,4,7-trimethyl-1,4,7-triazacyclononane as catalyst for hydrogen peroxide
Qin, Xinbo; Song, Min; Ma, Hui; Yin, Chong; Zhong, Yi; et al, Coloration Technology, 2012, 128(5), 410-415

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ;  pH 8
1.2 Reagents: Sodium hydroxide Solvents: Water ;  24 h, pH 1 - 2, reflux; reflux → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 12
Referenz
Non-redox metal ions accelerated oxygen atom transfer by Mn-Me3tacn complex with H2O2 as oxygen resource
Lv, Zhanao; Choe, Cholho; Wu, Yunfeng; Wang, Haibin; Chen, Zhuqi; et al, Molecular Catalysis, 2018, 448, 46-52

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid ;  20 min, rt → 200 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized, cooled
1.3 Reagents: Formic acid Solvents: Water ;  24 h, rt → 100 °C
Referenz
Method for preparing 1,4,7-trimethyl-1,4,7-triazacyclononane useful for producing a ligand of low-temperature bleaching catalyst
, China, , ,

1,4,7-Trimethyl-1,4,7-triazonane Raw materials

1,4,7-Trimethyl-1,4,7-triazonane Preparation Products

1,4,7-Trimethyl-1,4,7-triazonane Verwandte Literatur

Artikel empfehlen

Empfohlene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
(CAS:96556-05-7)1,4,7-TRIMETHYL-1,4,7-TRIAZACYCLONONANE
sfd12793
Reinheit:99.9%
Menge:200kg
Preis ($):Untersuchung
Amadis Chemical Company Limited
(CAS:96556-05-7)1,4,7-Trimethyl-1,4,7-triazonane
A1205924
Reinheit:99%/99%/99%
Menge:100g/250g/500g
Preis ($):169.0/253.0/476.0